9-Fluoro-2',16beta-dihydro-11beta,21-dihydroxypregna-1,4-dieno(17,16-c)pyrazole-3,20-dione
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Overview
Description
9-fluoro-2’,16beta-dihydro-11beta,21-dihydroxypregna-1,4-dieno[17,16-c]pyrazole-3,20-dione is a synthetic steroidal compound. It is characterized by its unique structure, which includes a pyrazole ring fused to a pregnane skeleton. This compound is known for its potent anti-inflammatory and immunosuppressive properties, making it a valuable agent in medical and pharmaceutical research .
Preparation Methods
The synthesis of 9-fluoro-2’,16beta-dihydro-11beta,21-dihydroxypregna-1,4-dieno[17,16-c]pyrazole-3,20-dione involves multiple steps, starting from a suitable steroidal precursor. The key steps include:
Fluorination: Introduction of the fluorine atom at the 9th position.
Pyrazole Ring Formation: Cyclization to form the pyrazole ring.
Hydroxylation: Introduction of hydroxyl groups at the 11beta and 21 positions.
Reduction and Dehydrogenation: To achieve the desired dihydro and dieno configurations.
Industrial production methods typically involve optimizing these steps to achieve high yields and purity, often using advanced catalytic processes and controlled reaction conditions .
Chemical Reactions Analysis
9-fluoro-2’,16beta-dihydro-11beta,21-dihydroxypregna-1,4-dieno[17,16-c]pyrazole-3,20-dione undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form ketones or carboxylic acids.
Reduction: Reduction reactions can modify the double bonds or reduce ketones to alcohols.
Substitution: Halogenation or other substitution reactions can occur at specific positions on the steroidal backbone.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
9-fluoro-2’,16beta-dihydro-11beta,21-dihydroxypregna-1,4-dieno[17,16-c]pyrazole-3,20-dione has a wide range of scientific research applications:
Chemistry: Used as a model compound to study steroidal chemistry and reaction mechanisms.
Biology: Investigated for its effects on cellular processes and signaling pathways.
Medicine: Explored for its potential as an anti-inflammatory and immunosuppressive agent in the treatment of autoimmune diseases and inflammatory conditions.
Industry: Utilized in the development of new pharmaceuticals and therapeutic agents.
Mechanism of Action
The mechanism of action of 9-fluoro-2’,16beta-dihydro-11beta,21-dihydroxypregna-1,4-dieno[17,16-c]pyrazole-3,20-dione involves binding to glucocorticoid receptors, leading to the modulation of gene expression. This results in the suppression of inflammatory cytokines and immune responses. The compound’s fluorine atom enhances its binding affinity and potency .
Comparison with Similar Compounds
Similar compounds include other fluorinated steroids and pyrazole-containing steroids. Compared to these, 9-fluoro-2’,16beta-dihydro-11beta,21-dihydroxypregna-1,4-dieno[17,16-c]pyrazole-3,20-dione is unique due to its specific structural features and enhanced anti-inflammatory properties. Some similar compounds are:
Dexamethasone: A widely used anti-inflammatory steroid.
Prednisolone: Another potent anti-inflammatory agent.
Fluorometholone: A fluorinated steroid used in ophthalmology.
Properties
CAS No. |
72149-71-4 |
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Molecular Formula |
C22H27FN2O4 |
Molecular Weight |
402.5 g/mol |
IUPAC Name |
(1S,2S,4R,8R,9S,11S,12R,13S)-12-fluoro-11-hydroxy-8-(2-hydroxyacetyl)-9,13-dimethyl-6,7-diazapentacyclo[10.8.0.02,9.04,8.013,18]icosa-5,14,17-trien-16-one |
InChI |
InChI=1S/C22H27FN2O4/c1-19-6-5-14(27)7-12(19)3-4-15-16-8-13-10-24-25-22(13,18(29)11-26)20(16,2)9-17(28)21(15,19)23/h5-7,10,13,15-17,25-26,28H,3-4,8-9,11H2,1-2H3/t13-,15-,16-,17-,19-,20-,21-,22-/m0/s1 |
InChI Key |
PWMGLEYXQYCUPL-SYQPCMRISA-N |
Isomeric SMILES |
C[C@]12C[C@@H]([C@]3([C@H]([C@@H]1C[C@@H]4[C@]2(NN=C4)C(=O)CO)CCC5=CC(=O)C=C[C@@]53C)F)O |
Canonical SMILES |
CC12CC(C3(C(C1CC4C2(NN=C4)C(=O)CO)CCC5=CC(=O)C=CC53C)F)O |
Origin of Product |
United States |
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